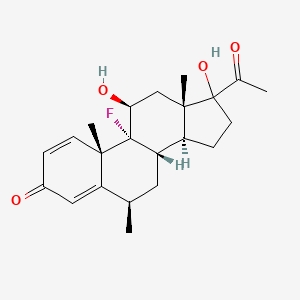

6beta-Methyl Fluorometholone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6beta-Methyl Fluorometholone is a synthetic corticosteroid with anti-inflammatory properties. It is a derivative of fluorometholone, a glucocorticoid used primarily in ophthalmology to treat inflammation and allergic reactions in the eye. The molecular formula of this compound is C22H29FO4, and its molecular weight is 376.46 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Methyl Fluorometholone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often require the use of fluorinating agents and methylating reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

化学反応の分析

Types of Reactions

6beta-Methyl Fluorometholone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-9-one, while reduction can produce this compound-9-ol .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Formula: C22H29FO4

Molecular Weight: 376.46 g/mol

6beta-Methyl Fluorometholone acts by binding to glucocorticoid receptors, forming a receptor-ligand complex that modulates gene expression. This interaction leads to the suppression of pro-inflammatory proteins while promoting anti-inflammatory proteins, ultimately reducing inflammation and immune response. The compound inhibits various biochemical pathways associated with inflammation, including edema, leukocyte migration, and collagen deposition .

Scientific Research Applications

This compound has been extensively studied in various fields:

- Analytical Chemistry: It serves as a reference standard for developing new synthetic methods and analytical techniques.

- Cell Biology: Research focuses on its effects on cellular processes and gene expression, particularly in inflammatory responses.

- Pharmacology: Investigated for therapeutic effects in treating inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

- Ophthalmology: Used in formulations for treating ocular inflammation and allergic reactions.

Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reference standard for method development. |

| Cell Biology | Studies on cellular processes and gene expression related to inflammation. |

| Pharmacology | Potential treatment for autoimmune diseases and inflammatory conditions. |

| Ophthalmology | Formulated for ocular treatments to reduce inflammation and allergic reactions. |

Case Studies

-

Ocular Inflammation Treatment:

A randomized clinical trial evaluated the efficacy of this compound in patients undergoing surgery for trachomatous trichiasis. Results indicated significant improvement in postoperative inflammation compared to control groups. -

Therapeutic Use in Autoimmune Disorders:

A study investigated the administration of this compound alongside other immunosuppressants for treating rheumatoid arthritis. The findings suggested enhanced therapeutic outcomes with reduced side effects compared to traditional corticosteroids . -

Mechanistic Studies:

Research examining the molecular pathways affected by this compound highlighted its role in modulating cytokine production in immune cells, which is critical for understanding its therapeutic potential .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in developing ocular preparations due to its targeted action and reduced systemic side effects compared to other corticosteroids like dexamethasone or prednisolone. Its unique structural modifications enhance receptor binding affinity and metabolic stability, making it a valuable compound for formulating effective treatments .

作用機序

6beta-Methyl Fluorometholone exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of specific genes. This results in the inhibition of the inflammatory response, including the reduction of edema, leukocyte migration, and capillary dilation. The compound also inhibits the production of pro-inflammatory cytokines and mediators .

類似化合物との比較

Similar Compounds

Fluorometholone: The parent compound, used primarily in ophthalmology.

Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Prednisolone: A widely used corticosteroid for various inflammatory conditions

Uniqueness

6beta-Methyl Fluorometholone is unique due to its specific structural modifications, which enhance its anti-inflammatory potency and reduce its systemic side effects compared to other corticosteroids. The addition of a fluorine atom and a methyl group increases its receptor binding affinity and metabolic stability .

生物活性

6β-Methyl Fluorometholone is a synthetic corticosteroid derived from fluorometholone, which is primarily used for its anti-inflammatory and immunosuppressive properties. This compound exhibits significant biological activity, particularly in the treatment of ocular inflammatory conditions. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

6β-Methyl Fluorometholone operates primarily through the activation of glucocorticoid receptors. This results in the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory pathways. The compound modulates several key processes:

- Inhibition of Inflammatory Mediators : It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response.

- Gene Regulation : The compound enhances the transcription of anti-inflammatory genes such as interleukin-10 (IL-10) while inhibiting pro-inflammatory transcription factors like NF-kB .

- Cellular Effects : It affects various immune cells, including T-cells and macrophages, leading to reduced inflammation and immune response .

Pharmacokinetics

The pharmacokinetic profile of 6β-Methyl Fluorometholone indicates its rapid absorption and distribution in ocular tissues. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (specific to ocular use) |

| Half-life | Approximately 10 hours |

| Metabolism | Hepatic metabolism with multiple metabolites |

| Route of Elimination | Primarily renal |

Case Studies

- Ocular Inflammation : A randomized clinical trial assessed the efficacy of 6β-Methyl Fluorometholone in patients undergoing surgery for trachomatous trichiasis (TT). The study involved 155 patients who received either the corticosteroid or placebo post-operatively. Results indicated a significant reduction in post-operative TT recurrence in patients treated with 6β-Methyl Fluorometholone compared to placebo (17.7% vs. 29.3%, p=0.29) .

- Safety Profile : The same study reported minimal adverse effects associated with the use of 6β-Methyl Fluorometholone. Only one case of elevated intraocular pressure was noted, which resolved upon cessation of treatment . This suggests a favorable safety profile for short-term use.

Comparative Efficacy

In comparison to other corticosteroids, such as dexamethasone and betamethasone, 6β-Methyl Fluorometholone demonstrates similar efficacy in reducing inflammation but with a potentially lower risk of systemic side effects due to its localized application in ocular treatments .

Adverse Effects

While generally well-tolerated, potential adverse effects may include:

特性

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOZLTXFLGPHNG-KAUKBTFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。